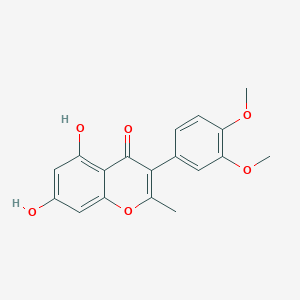3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one
CAS No.: 637750-97-1
Cat. No.: VC7494557
Molecular Formula: C18H16O6
Molecular Weight: 328.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 637750-97-1 |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.32 |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one |
| Standard InChI | InChI=1S/C18H16O6/c1-9-16(10-4-5-13(22-2)14(6-10)23-3)18(21)17-12(20)7-11(19)8-15(17)24-9/h4-8,19-20H,1-3H3 |
| Standard InChI Key | OKMZAQXBYWZWCL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one, reflects its structural complexity:
-
Core structure: Benzopyran-4-one (chromen-4-one) backbone.
-
Substituents:
-
5,7-Dihydroxy groups (positions 5 and 7).
-
2-Methyl group (position 2).
-
3,4-Dimethoxyphenyl moiety (position 3).
-
The molecular formula is C₁₉H₁₈O₇, with a molecular weight of 358.34 g/mol (calculated using PubChem’s atomic mass data ).
Structural Analogues and Comparative Analysis
Chromones with similar substitution patterns have been extensively studied:
The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler analogs .
Synthesis and Physicochemical Properties
Synthetic Routes
While no direct synthesis is documented, methodologies for analogous chromones suggest viable pathways:
-
Claisen rearrangement: Used to construct the chromone core from prenylated precursors, as demonstrated in oxepinochromone synthesis .
-
Baker-Venkataraman rearrangement: Employed to form 2-methylchromen-4-one derivatives via acyl migration .
-
Selective protection/deprotection: Critical for introducing methoxy and hydroxyl groups at specific positions .
For example, microwave-assisted Claisen rearrangement could transfer allyl groups to the chromone backbone, followed by methylation using iodomethane or dimethyl sulfate .
Physicochemical Characteristics
-
Solubility: Polar hydroxyl and methoxy groups suggest moderate water solubility, while the aromatic system confers lipid solubility (logP ≈ 2.5–3.5 predicted) .
-
Stability: Chromones are generally stable under acidic conditions but may undergo hydrolysis in strong bases due to the ketone group .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Chromone derivatives inhibit cyclooxygenase-2 (COX-2):
-
COX-2 inhibition: IC₅₀ values range from 3.3–7.5 μM for substituted chromones .
-
Selectivity: Methoxy groups at C3/C4 improve COX-2 selectivity over COX-1 (e.g., compound 35: SI = 7.48 vs. celecoxib SI = 4.17) .
Molecular docking studies suggest that the 3,4-dimethoxyphenyl moiety could occupy COX-2’s hydrophobic pocket, mimicking celecoxib’s binding mode .
Antiviral Applications
Chromones with hydrophobic substituents show anti-HIV activity:
-
HIV-1 protease inhibition: Analogous compounds achieve IC₅₀ values as low as 0.34 μM .
-
Resistance mitigation: Bulky groups (e.g., trifluoromethylphenyl) counteract drug-resistant HIV strains .
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Absorption: High gastrointestinal permeability predicted due to moderate logP .
-
Metabolism: Likely undergoes hepatic glucuronidation/sulfation of hydroxyl groups, as seen in flavonoid metabolism .
Toxicity Risks
-
Cytotoxicity: Chromones with methoxy groups show low cytotoxicity (CC₅₀ > 100 μM in H9 lymphocytes) .
-
Drug interactions: Potential CYP450 inhibition due to methoxy substituents, warranting further study .
Future Directions and Applications
Therapeutic Development
-
Neurodegenerative diseases: Antioxidant properties may mitigate oxidative stress in Alzheimer’s or Parkinson’s .
-
Oncology: COX-2 inhibition could suppress tumor angiogenesis and inflammation .
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume